N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide
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Overview
Description
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is an organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are known for their stability and diverse range of applications in medicinal chemistry, material science, and other industrial processes. The unique structure of this compound, incorporating pyrimidine and benzamide moieties, contributes to its significant biochemical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide typically involves the reaction of 4-(pyrimidin-2-yloxy)benzoic acid with 4-(dimethylamino)-6-methylpyrimidine. The reaction is often catalyzed by coupling reagents such as carbodiimides, under an inert atmosphere to prevent oxidation or other side reactions. The mixture is usually refluxed in an organic solvent like dichloromethane or dimethylformamide for several hours to achieve complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow chemistry techniques. This method allows for a more efficient reaction process by providing better control over reaction parameters such as temperature, pressure, and reactant concentration. The use of automated systems in flow chemistry also minimizes human error and increases the overall yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts can reduce the compound, particularly at the pyrimidine moiety.
Substitution: It readily undergoes nucleophilic substitution reactions, especially at the dimethylamino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions: The typical reagents and conditions used in these reactions include:
Oxidation: Hydrogen peroxide (H₂O₂) in an acidic medium.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed: The primary products depend on the type of reaction:
Oxidation: this compound oxide.
Reduction: Reduced derivatives, such as tetrahydropyrimidine analogs.
Substitution: Alkylated or acylated products, such as N-alkyl- or N-acyl-benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide is used as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, enabling the creation of various derivatives for specialized applications.
Biology: In biological research, this compound is often used as a probe to study enzyme-substrate interactions, particularly those involving pyrimidine-based enzymes. Its structural similarity to naturally occurring nucleotides makes it a valuable tool for investigating DNA and RNA synthesis processes.
Medicine: Medically, derivatives of this compound are studied for their potential therapeutic properties. These include anticancer, antiviral, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: Industrially, the compound is used in the synthesis of advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for high-performance applications, including electronics and aerospace industries.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. The mechanism often involves binding to the active site of the enzyme or receptor, thereby inhibiting or modulating its activity. In medicinal chemistry, this mechanism is exploited to develop drugs that can selectively target disease-related pathways.
Comparison with Similar Compounds
Similar Compounds:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(phenyl)benzamide
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyridin-2-yloxy)benzamide
Uniqueness: Compared to similar compounds, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-(pyrimidin-2-yloxy)benzamide stands out due to its dual pyrimidine and benzamide structure, which provides a broader range of reactivity and potential applications. This uniqueness makes it an attractive candidate for research and industrial applications.
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Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-pyrimidin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-11-17(25(2)3)24-16(23-13)12-22-18(26)14-5-7-15(8-6-14)27-19-20-9-4-10-21-19/h4-11H,12H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSMTUOVCQCACF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CC=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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